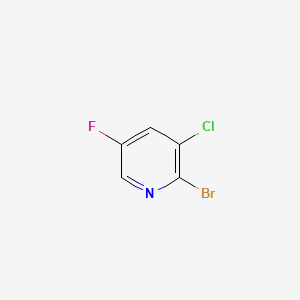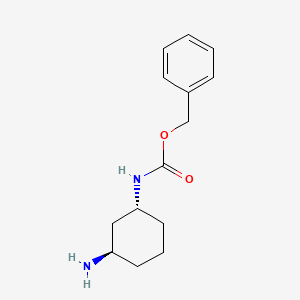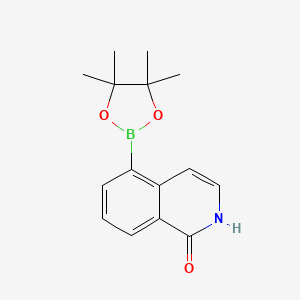
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, also known as 5-TM-ISO, is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is a boron-containing isoquinoline derivative, and its unique chemical structure gives it a wide range of properties that can be utilized in various research and laboratory experiments.
科学的研究の応用
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, and its unique chemical structure makes it useful for the preparation of various compounds. It has also been used in the study of enzyme inhibition, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential applications in the fields of drug discovery and drug delivery.
作用機序
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is not fully understood, but it is believed to interact with proteins through a hydrogen bonding mechanism. It is thought that the boron atom in the molecule forms a strong bond with the protein, which alters the protein’s structure and affects its function. Additionally, the isoquinoline moiety is believed to interact with the protein through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one are not fully understood, but it is believed to have a wide range of effects on the body. It has been studied for its potential to inhibit the activity of various enzymes, and its ability to interact with proteins makes it a useful tool in biochemistry research. Additionally, it has been studied for its potential to modulate the activity of various hormones and neurotransmitters, and its ability to interact with receptors makes it a potential tool in drug discovery and drug delivery.
実験室実験の利点と制限
The advantages of using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one in laboratory experiments include its low cost, its ability to interact with proteins, and its ability to modulate the activity of various hormones and neurotransmitters. Additionally, it is relatively easy to synthesize and is soluble in both water and organic solvents. The main limitation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is its lack of specificity, as it has the potential to interact with a wide range of proteins and receptors.
将来の方向性
There are a number of potential future directions for the research and development of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one. These include further study of its potential applications in drug discovery and drug delivery, as well as its potential to modulate the activity of various hormones and neurotransmitters. Additionally, further research into its mechanism of action and its ability to interact with proteins could lead to the development of new and more effective drugs. Finally, research into the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one as a reagent in organic synthesis could lead to the development of new and more efficient synthesis methods.
合成法
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a multi-step process that begins with the reaction of a boronic acid and an isoquinoline derivative. The resulting intermediate is then reacted with a dioxaborinane to form the desired product. The reaction is typically carried out in aqueous solution at a temperature of around 80°C, and the reaction is complete after about one hour. The resulting product is a white powder that is soluble in water and organic solvents.
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-9H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRUVECNNKCADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

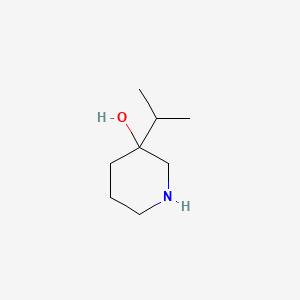


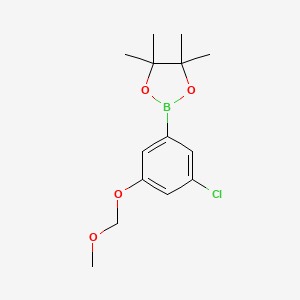
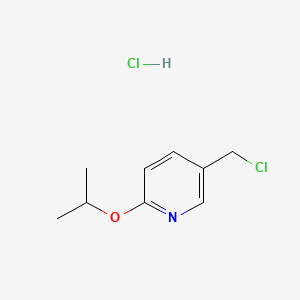

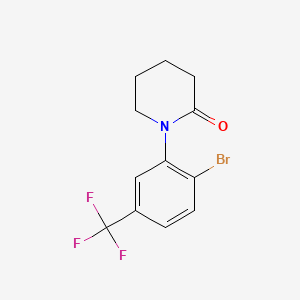
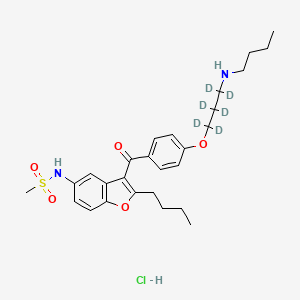
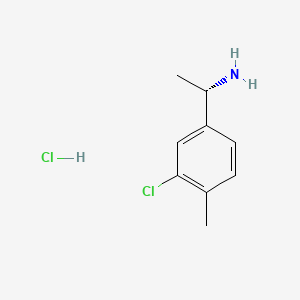
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
